molecular formula C7H13Br2N3S B2922162 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide CAS No. 1987076-91-4

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide

Cat. No.: B2922162
CAS No.: 1987076-91-4
M. Wt: 331.07
InChI Key: DUXNAJDNAKJBJL-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a thiazole moiety. The dihydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2BrH/c8-7-10-5-2-1-3-9-4-6(5)11-7;;/h9H,1-4H2,(H2,8,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNAJDNAKJBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)SC(=N2)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiazole derivative with an azepine precursor in the presence of a strong acid like hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the purification and crystallization of intermediates. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Gaps

  • Biological Activity: No direct data exist for the dihydrobromide salt.
  • Safety Profile : The dihydrochloride analog (CAS 36085-64-0) requires stringent handling precautions (e.g., first-aid measures for inhalation), implying similar hazards for the dihydrobromide variant .

Biological Activity

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazolo-azepine structure, which contributes to its biological activity. The molecular formula is C7H9N3SC_7H_9N_3S with a molecular weight of approximately 183.23 g/mol. Its IUPAC name is 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazolo compounds exhibit antimicrobial properties , particularly against Gram-positive bacteria and fungi. For instance:

  • Antibacterial Activity : Some studies report that derivatives show significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 μg/mL to higher values depending on the specific derivative tested .
  • Antifungal Activity : Compounds similar to thiazolo derivatives have shown promising results against fungi such as Candida albicans and Aspergillus niger, with inhibition percentages ranging from 58% to 66% compared to standard antifungal agents like fluconazole .

Anticancer Properties

The thiazolo structure has been linked to anticancer activity , particularly through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have demonstrated that certain thiazolo derivatives can inhibit the growth of cancer cell lines by targeting metabolic pathways critical for tumor survival .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as triosephosphate isomerase (TIM), which is crucial for the metabolism of Trypanosoma cruzi—an organism responsible for Chagas disease. This inhibition occurs through non-covalent binding at low micromolar concentrations .
  • Cell Cycle Regulation : Compounds with similar structures have shown potential in modulating cell cycle progression by affecting kinase activity involved in cell division .

Case Studies

Several case studies highlight the efficacy of thiazolo compounds:

  • Chagas Disease : A study demonstrated that a thiazolo derivative effectively inhibited the growth of T. cruzi in vitro and showed potential as a lead compound for drug development against Chagas disease .
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that thiazolo derivatives could induce apoptosis and inhibit cell proliferation through specific molecular pathways related to tumor growth regulation .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus62.5 μg/mL
AntifungalCandida albicansMIC = 24–26 μg/mL
Anticancer (cell line)Various cancer linesIC50 = Variable
TrypanosomiasisTrypanosoma cruziLow micromolar

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Start with a thiazole-azepine core precursor (e.g., 4H-thiazolo[5,4-c]azepine derivatives) and introduce the amine group via nucleophilic substitution or reductive amination .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) based on analogous syntheses. For example, using dry acetonitrile with anhydrous K₂CO₃ under reflux (as in thiazolo-triazolopyrimidine synthesis) improves yield .
  • Step 3 : Purify via recrystallization (DMF or ethanol) and confirm purity via HPLC (>97% as per standards in and ) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm hydrogenation states of the azepine ring and thiazole moiety (e.g., δ 2.5–3.5 ppm for NH₂ protons in similar amines) .
  • Infrared Spectroscopy (IR) : Identify NH₂ stretching (~3300 cm⁻¹) and C-S/C-N vibrations (~650–750 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CₓHᵧN₂S·2HBr) and isotopic patterns .
  • X-ray Diffraction : Resolve crystal structure to validate stereochemistry (as in for related imidazole-azepines) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C for similar salts) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (aligned with pharmacopeial guidelines in ) .
  • Hygroscopicity : Use Karl Fischer titration to quantify water absorption and recommend desiccated storage .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for amine functionalization (e.g., M06-2X/6-31+G(d,p) level) .
  • Reaction Path Sampling : Use algorithms like the nudged elastic band (NEB) method to identify low-energy pathways for bromine substitution or ring expansion .
  • Machine Learning : Train models on existing thiazolo-azepine reaction data to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent assays (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
  • Dose-Response Refinement : Re-test disputed activity ranges using standardized protocols (e.g., ’s cytotoxicity assays) .
  • Structural-Activity Validation : Compare crystal structures or NMR profiles to rule out batch-to-batch variability .

Q. How can membrane separation technologies improve purification of this salt?

  • Methodological Answer :

  • Nanofiltration : Use polyamide membranes (MWCO 200–300 Da) to separate dihydrobromide salts from smaller impurities .
  • Electrodialysis : Apply voltage gradients to isolate charged species (e.g., HBr counterions) in aqueous solutions .
  • Process Simulation : Model mass transfer kinetics in Aspen Plus to optimize flow rates and membrane area .

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